![molecular formula C14H13N3O4 B13983892 2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid CAS No. 581-93-1](/img/structure/B13983892.png)
2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid typically involves the reaction of quinoline-2-carboxylic acid with glycine in the presence of coupling agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to make the process more environmentally friendly .
化学反应分析
Types of Reactions
2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .
相似化合物的比较
Similar Compounds
Quinoline-2-carboxylic acid: A precursor in the synthesis of 2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid.
Quinoline-4-carboxylic acid: Another quinoline derivative with similar biological activities.
Quinoline-2,4-dione: Known for its diverse pharmacological properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dual functionality, combining the properties of quinoline and glycine derivatives, makes it a versatile compound for various scientific applications .
属性
CAS 编号 |
581-93-1 |
|---|---|
分子式 |
C14H13N3O4 |
分子量 |
287.27 g/mol |
IUPAC 名称 |
2-[[2-(quinoline-2-carbonylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H13N3O4/c18-12(15-8-13(19)20)7-16-14(21)11-6-5-9-3-1-2-4-10(9)17-11/h1-6H,7-8H2,(H,15,18)(H,16,21)(H,19,20) |
InChI 键 |
BPTFBLBYYWMEDG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
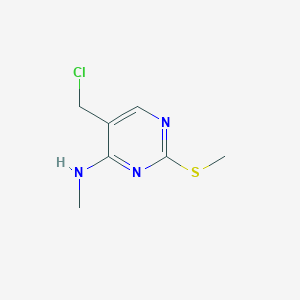
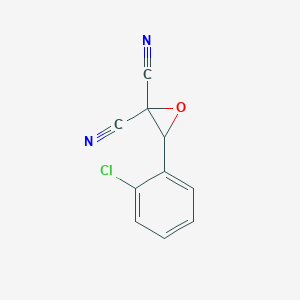

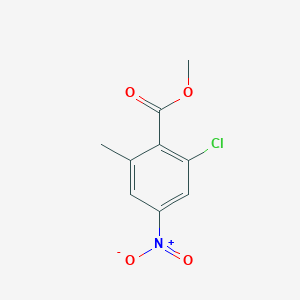
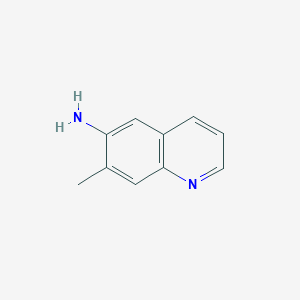
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13983836.png)
![[(1E)-3-(4-Nitrophenyl)triaz-1-en-1-yl]acetonitrile](/img/structure/B13983840.png)
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
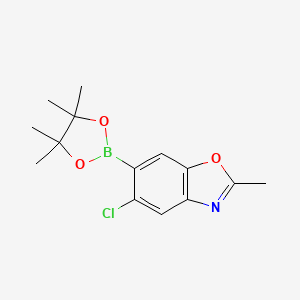
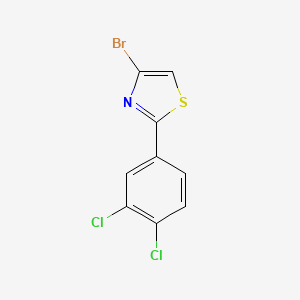

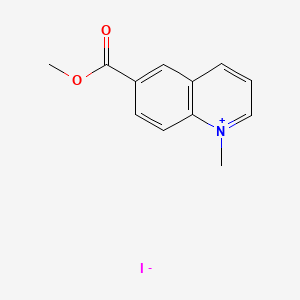
![Methyl 2-(4-{4-[(t-butyl)oxycarbonyl]piperazinyl}phenyl)acetate](/img/structure/B13983885.png)
